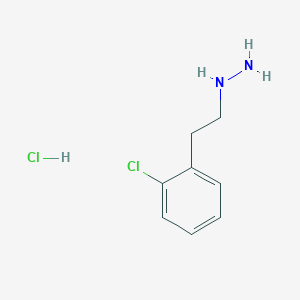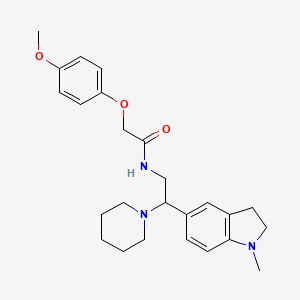
2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide" is a complex molecule that appears to be related to a class of compounds with various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures are discussed, which can give insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that yield potent biological molecules. For instance, the synthesis of a 5-HT2A antagonist involved a three-step process starting from p-tolylmethylamine, resulting in a 46% overall yield . This suggests that the synthesis of the compound might also involve a multi-step process, potentially starting from similar precursors, to introduce the necessary functional groups and achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds includes various functional groups that are crucial for their biological activity. For example, the presence of a piperidine ring is a common feature in these molecules, which is known to influence their interaction with biological targets . The methoxyphenoxy and acetamide groups are also recurring motifs that could affect the compound's binding affinity and selectivity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are critical for their final activity. The [11C]-methylation reaction is used to label compounds for positron emission tomography (PET) imaging studies . This indicates that similar labeling techniques could be applied to the compound for potential imaging applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the ability to penetrate the blood-brain barrier (BBB) is a significant property for central nervous system (CNS) active agents, as demonstrated by [11C]AC90179 . However, the lack of tracer retention or specific binding in the case of [11C]AC90179 suggests that subtle changes in the molecular structure can dramatically affect these properties. The introduction of bulky moieties and the basicity of the nitrogen atom in the piperidine ring are also factors that can enhance activity, as seen in the anti-acetylcholinesterase (anti-AChE) activity of certain piperidine derivatives .
科学的研究の応用
Enzyme Inhibition and Drug Discovery
Research on structurally similar compounds, such as those involving piperidine and acetamide groups, has shown promising enzyme inhibitory activities. For instance, synthesized triazole analogues demonstrated inhibition potential against enzymes like bovine carbonic anhydrase and cholinesterases, which are key targets in drug discovery for conditions like glaucoma and Alzheimer's disease (Virk et al., 2018). This suggests potential applications of our compound in exploring new therapeutic agents.
Molecular Docking and SAR Studies
The process of molecular docking is crucial for understanding the interaction between chemical compounds and biological targets. Studies involving similar chemical structures have utilized SAR (Structure-Activity Relationship) and molecular docking to identify how these compounds bind to enzymes, providing insights into designing more effective drugs (Virk et al., 2018).
Pharmacological Effects
Compounds with piperazine or piperidine and acetamide components have been evaluated for their pharmacological effects, such as memory enhancement in animal models (Li Ming-zhu, 2008). This indicates the potential for the compound to be involved in neurological research and drug development.
Antibacterial and Antifungal Activities
Derivatives of piperidine and acetamide have been synthesized and shown to possess antibacterial and antifungal properties. This suggests that our compound could also be explored for its antimicrobial efficacy, contributing to the search for new antibiotics in response to growing antimicrobial resistance (Kashif Iqbal et al., 2017).
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27-15-12-20-16-19(6-11-23(20)27)24(28-13-4-3-5-14-28)17-26-25(29)18-31-22-9-7-21(30-2)8-10-22/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRHXGNRIOEQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

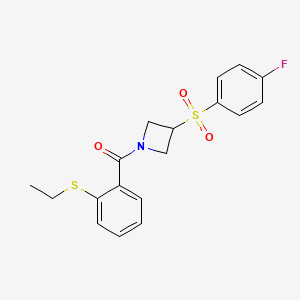
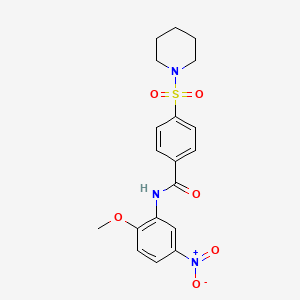

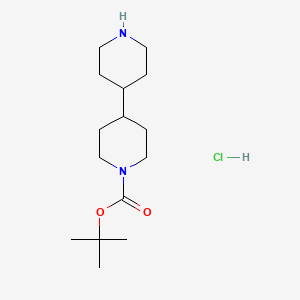
![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)

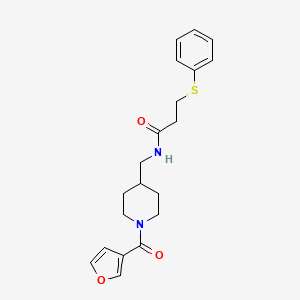
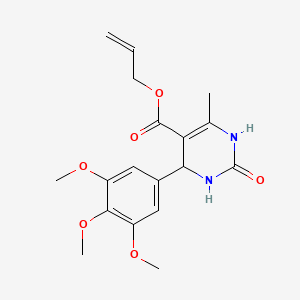
![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)
![2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2527983.png)
